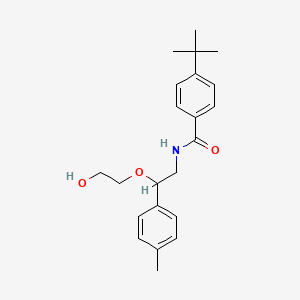
4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as antagonists for various receptors such as the farnesoid X receptor (FXR) .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the functionalization of the benzene ring and the introduction of various substituents to achieve the desired biological activity. For instance, the tert-butyl group can be introduced through reactions such as tert-butyl nitrite-mediated synthesis, which is a versatile method for the controlled synthesis of various amide derivatives . Additionally, the synthesis of related compounds, such as N-tert-butanesulfinyl imines, demonstrates the utility of tert-butyl groups in the synthesis of amines, which can be further transformed into benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzene ring attached to an amide group. The introduction of a tert-butyl group adds steric bulk, which can influence the compound's binding affinity and selectivity towards biological targets. The hydroxyethoxy and p-tolyl substituents in the compound may also affect its molecular interactions and overall stability .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nitrosation, hydrolysis, and cyclization, depending on the substituents present and the reaction conditions. For example, tert-butyl nitrite can be used as a reagent for the nitrosation of amides, and the presence of tert-butyl groups can influence the selectivity of cyclization reactions, as seen in the synthesis of pyrrole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and reactivity, are determined by their molecular structure. The presence of tert-butyl groups typically increases the steric hindrance and can affect the compound's solubility and thermal stability. For example, polyamides derived from tert-butyl-substituted compounds exhibit high thermal stability and good solubility in organic solvents . The introduction of ether linkages, as in the case of the hydroxyethoxy group, can also contribute to the flexibility and solubility of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Materials Applications Research on compounds related to 4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide includes the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit significant thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. Such characteristics make them suitable for advanced material applications, including coatings, films, and fibers with enhanced durability and chemical resistance (Hsiao, Yang, & Chen, 2000).
Organic and Medicinal Chemistry In the realm of organic chemistry, tert-butyl phenylazocarboxylates, sharing a structural motif with the tert-butyl group, are noted for their versatility as synthetic building blocks. These compounds enable various nucleophilic substitutions and radical reactions, expanding the toolkit for constructing complex organic molecules, potentially including pharmaceuticals and organic materials (Jasch, Höfling, & Heinrich, 2012).
Pharmacological Research Compounds with tert-butyl groups have been explored in pharmacological contexts as well. For example, bosentan, an endothelin receptor antagonist featuring a tert-butyl group, has been studied for its potential to prevent cerebral vasospasm following subarachnoid hemorrhage. This application underscores the relevance of tert-butyl-containing compounds in developing therapeutic agents for critical care medicine (Zuccarello et al., 1996).
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-16-5-7-17(8-6-16)20(26-14-13-24)15-23-21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12,20,24H,13-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMAZYYVFUZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)
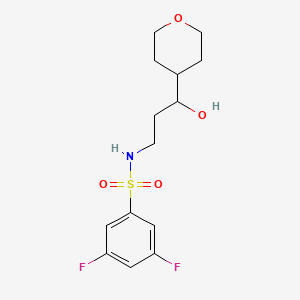
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)
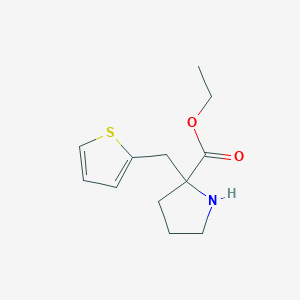
![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)
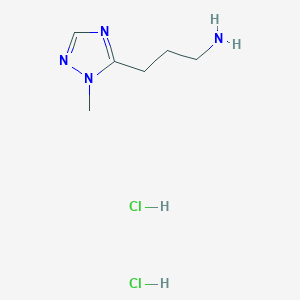
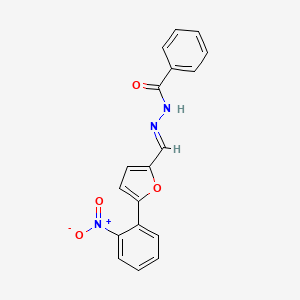
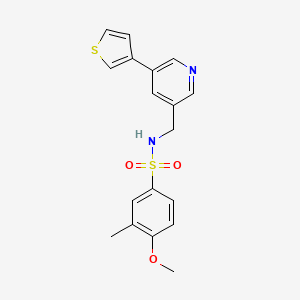
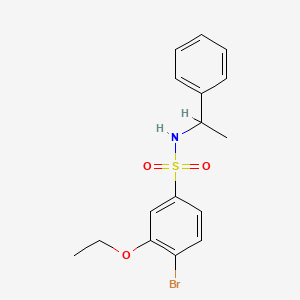
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)